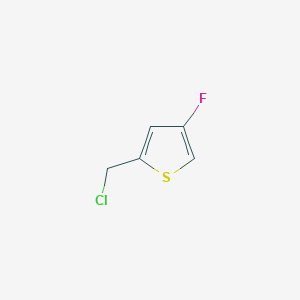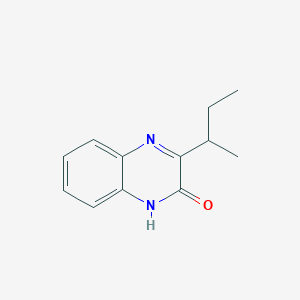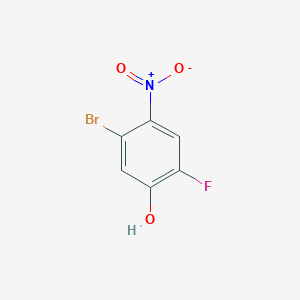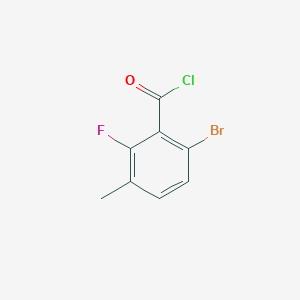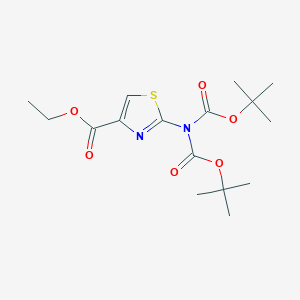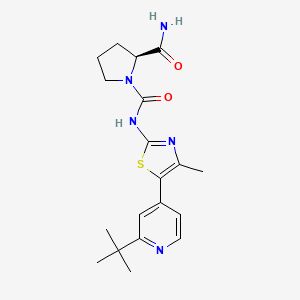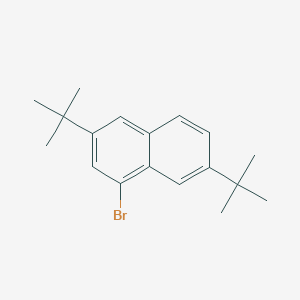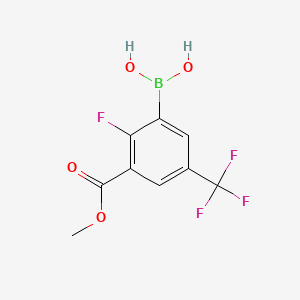
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, methoxycarbonyl, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of pinacol boronic esters. . This reaction can be paired with other transformations, such as Matteson–CH2–homologation, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the stability of the compound in water and its susceptibility to hydrolysis must be carefully managed during production .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid serves as a versatile building block for constructing complex molecules. Its unique functional groups enable a variety of transformations, making it valuable for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids and their derivatives are explored for their potential in drug design and delivery. They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including the production of polymers and electronic materials .
Mecanismo De Acción
The mechanism by which (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the fluorine, methoxycarbonyl, and trifluoromethyl groups, making it less versatile in certain reactions.
(2-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: The presence of fluorine, methoxycarbonyl, and trifluoromethyl groups in (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid enhances its reactivity and stability, making it a unique and valuable compound for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C9H7BF4O4 |
|---|---|
Peso molecular |
265.96 g/mol |
Nombre IUPAC |
[2-fluoro-3-methoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H7BF4O4/c1-18-8(15)5-2-4(9(12,13)14)3-6(7(5)11)10(16)17/h2-3,16-17H,1H3 |
Clave InChI |
XQOKOWCOXFRNFM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)C(=O)OC)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


